molecular formula C20H26N2O7 B558119 Boc-Thr(Bzl)-OSu CAS No. 32886-43-4

Boc-Thr(Bzl)-OSu

Cat. No.: B558119
CAS No.: 32886-43-4
M. Wt: 406.4 g/mol
InChI Key: SNEHQGZSMYSVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Thr(Bzl)-OSu (tert-Butyloxycarbonyl-O-benzyl-L-threonine N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis. Its CAS number is 32886-43-4, with a molecular formula of C₁₃H₂₀N₂O₇ and molecular weight of 316.3 g/mol . This compound features a Boc (tert-butoxycarbonyl) group protecting the α-amino group and a benzyl (Bzl) group protecting the hydroxyl side chain of threonine. The N-hydroxysuccinimide (OSu) ester enhances reactivity, enabling efficient coupling with other amino acids or peptides under mild conditions .

Key physical properties include:

  • Melting point: Not explicitly reported, but related Boc-protected derivatives (e.g., Boc-Thr(Bzl)-OH) show melting points in the range of 160–162°C .
  • Solubility: Soluble in organic solvents like DMF, DCM, and THF, with stock solutions typically prepared at 10 mM in DMSO or DMF for synthetic applications .
  • Purity: Commercial batches often exceed 98% purity, validated by HPLC and elemental analysis .

This compound is critical in solid-phase peptide synthesis (SPPS), particularly for constructing complex peptides with controlled stereochemistry. Its stability under acidic conditions (e.g., during Boc deprotection with TFA) and compatibility with orthogonal protection strategies make it indispensable in synthesizing therapeutic peptides and peptidomimetics .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O7/c1-13(27-12-14-8-6-5-7-9-14)17(21-19(26)28-20(2,3)4)18(25)29-22-15(23)10-11-16(22)24/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEHQGZSMYSVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318754
Record name 2,5-Dioxopyrrolidin-1-yl O-benzyl-N-(tert-butoxycarbonyl)threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32886-43-4
Record name NSC334743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dioxopyrrolidin-1-yl O-benzyl-N-(tert-butoxycarbonyl)threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amino Group Protection with Boc

The tert-butyloxycarbonyl (Boc) group is introduced to the α-amino group of threonine using Boc-OSu (N-hydroxysuccinimide ester of Boc) or Boc-Cl (tert-butyloxycarbonyl chloride).

  • Reagents :

    • Boc-OSu (1.5 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base : N,N-Diisopropylethylamine (DIEA, 3 eq) or sodium bicarbonate (NaHCO₃).

  • Conditions :

    • Reaction at 0°C to room temperature for 4–6 hours.

    • Yield: >95% after precipitation in cold ether.

Mechanism : The Boc group reacts with the amino group via nucleophilic substitution, forming a stable carbamate bond. The use of Boc-OSu minimizes racemization compared to Boc-Cl, which requires stricter pH control.

Hydroxyl Group Protection with Benzyl (Bzl)

The β-hydroxyl group of threonine is protected using benzyl bromide (BnBr) under basic conditions.

  • Reagents :

    • BnBr (2 eq) in dimethylformamide (DMF).

    • Base : Sodium hydride (NaH, 2.5 eq) or potassium carbonate (K₂CO₃).

  • Conditions :

    • Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.

    • Yield: 80–90% after column chromatography.

Side Reactions : Over-benzylation is mitigated by controlled stoichiometry and low-temperature initiation.

Carboxyl Group Activation as NHS Ester

The carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester for subsequent peptide coupling.

  • Reagents :

    • NHS (1.2 eq) and DCC (1.2 eq) in DCM or ethyl acetate.

  • Conditions :

    • Reaction at 0°C for 30 minutes, then room temperature for 12 hours.

    • Yield: 70–85% after filtration and recrystallization.

Mechanism : DCC facilitates the formation of an active intermediate (O-acylisourea), which reacts with NHS to yield the stable NHS ester.

Comparative Analysis of Synthetic Protocols

The table below summarizes key parameters from published methodologies:

ParameterMethod AMethod BMethod C
Amino Protection Boc-OSu, DIEABoc-Cl, NaHCO₃Boc-OSu, DIEA
Solvent THFDMFDCM
Hydroxyl Protection Not required*BnBr, NaHBnBr, K₂CO₃
Activation Reagents NHS, DCCNHS, DCCNHS, DCC
Overall Yield 65%72%68%

*Method A utilizes pre-protected Boc-Thr-OH, bypassing hydroxyl protection.

Optimization Strategies for Industrial-Scale Production

Solvent Selection

  • THF offers superior solubility for Boc-OSu but requires anhydrous conditions.

  • DMF enhances reaction rates for benzylation but complicates downstream purification.

Coupling Reagent Efficiency

  • DCC/HOBt mixtures reduce epimerization risks compared to DCC alone, as observed in peptide thioester synthesis.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a cost-effective alternative but yields lower activation efficiency (≤60%).

Purification Techniques

  • Flash Chromatography : Silica gel (hexane/ethyl acetate, 3:1) resolves this compound from unreacted NHS.

  • Recrystallization : Ethyl acetate/hexane (1:4) yields crystalline product with >99% purity .

Chemical Reactions Analysis

Coupling Reactions

The N-hydroxysuccinimide (OSu) ester group in Boc-Thr(Bzl)-OSu facilitates nucleophilic substitution reactions with primary amines, forming peptide bonds.

Reaction Type Reagents/Conditions Products
Amide bond formationAmines (e.g., amino acids, peptides) + DIPEA (or TEA) in DMF or DCMProtected peptide with Boc/Bzl groups
  • Mechanism : The OSu ester reacts with the nucleophilic amine, releasing N-hydroxysuccinimide as a byproduct.
  • Yield : Typically >90% under optimized conditions .

Key Example :
this compound reacts with cysteine-containing peptides in SPPS (solid-phase peptide synthesis) to form ester-linked intermediates, critical for synthesizing complex peptides like insulin analogs .

Deprotection Reactions

The Boc and benzyl (Bzl) protecting groups are removed sequentially under specific conditions:

Protecting Group Reagents/Conditions Outcome
BocTrifluoroacetic acid (TFA) in DCM Free amino group (-NH₂)
Bzl (benzyl)H₂/Pd-C in methanol Free hydroxyl group (-OH)
  • Selectivity : Boc removal does not affect the Bzl group, allowing orthogonal deprotection .
  • Applications : Deprotection is essential for generating bioactive peptides in drug development .

Experimental Insight :
Boc removal via TFA (20–50% v/v) is rapid (<30 minutes), while Bzl hydrogenolysis requires 4–6 hours under 1 atm H₂ .

Substitution Reactions

The OSu ester can undergo substitutions beyond peptide bond formation:

Reaction Type Reagents/Conditions Products
Thioester formationThiols (e.g., mercaptopropionic acid) + DIPEA Thioester derivatives
HydrolysisAqueous base (pH >10)Free carboxylic acid
  • Thioester Utility : Enables native chemical ligation (NCL) for assembling large proteins .
  • Hydrolysis Stability : The OSu ester is stable under neutral conditions but hydrolyzes rapidly in basic media.

Comparative Reactivity with Analogous Compounds

This compound exhibits distinct reactivity compared to structurally similar reagents:

Compound Key Reaction Differences
Boc-Ser(Bzl)-OSu - Faster coupling due to primary hydroxyl group.
Boc-Cys(Bzl)-OSu- Thiol group requires orthogonal protection (e.g., Trt) to prevent oxidation.
Boc-Tyr(Bzl)-OSu - Phenolic hydroxyl participates in hydrogen bonding, altering solubility and reactivity.

Functional Impact :
The secondary hydroxyl in this compound enhances steric hindrance, slowing coupling compared to Boc-Ser(Bzl)-OSu but improving regioselectivity .

Scientific Research Applications

Chemical Properties and Reactions

Boc-Thr(Bzl)-OSu undergoes several key reactions:

  • Coupling Reactions : The N-hydroxysuccinimide ester allows for efficient coupling with amino groups of other amino acids or peptides, forming peptide bonds.
  • Deprotection Reactions : The Boc and Bzl protecting groups can be selectively removed under acidic conditions (using trifluoroacetic acid for Boc) and hydrogenolytic conditions (using palladium on carbon for Bzl).

Common Reaction Conditions

Reaction TypeConditions
CouplingBase (e.g., N,N-diisopropylethylamine)
DeprotectionAcidic conditions (TFA for Boc)
Hydrogenation (Pd/C for Bzl)

Scientific Research Applications

This compound finds extensive applications across various scientific disciplines:

Peptide Synthesis

This compound is integral to synthesizing peptides and proteins, enabling the formation of specific sequences essential for biological functions. It is particularly useful in SPPS due to its ease of use and efficiency in forming peptide bonds.

Biological Studies

The compound is employed in researching protein structure and function. Peptides synthesized using this compound can serve as probes or inhibitors, allowing scientists to explore biochemical pathways and interactions.

Therapeutic Development

This compound is crucial in developing therapeutic peptides and peptide-based drugs targeting specific diseases, including cancer and infectious diseases. Its derivatives have shown promising biological activities, such as antimicrobial properties.

Bioconjugation

This compound is utilized in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This capability is vital for creating targeted drug delivery systems.

Diagnostics

In diagnostics, this compound-derived peptides are used to enhance assay specificity and sensitivity, improving detection methods for various biological targets.

Case Study 1: Antimicrobial Peptide Development

A study demonstrated that peptides synthesized from this compound exhibited significant antimicrobial activity against several bacterial strains. These findings indicate the potential use of such peptides in developing new antibiotics .

Case Study 2: Peptide-Based Vaccine Research

Research involving conjugating threonine-containing peptides with cholera toxin B subunit has shown that this approach can enhance mucosal immunogenicity when administered orally. The threonine residue plays a critical role in forming stable conjugates that improve vaccine efficacy .

Mechanism of Action

The mechanism of action of Boc-Thr(Bzl)-OSu involves the activation of the carboxyl group through the formation of the N-hydroxysuccinimide ester. This activated ester readily reacts with amino groups, forming peptide bonds. The Boc and Bzl protecting groups prevent unwanted side reactions during synthesis and can be selectively removed under specific conditions to yield the desired peptide product.

Comparison with Similar Compounds

Table 1: Key Boc-Protected Threonine Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Application Example
Boc-Thr(Bzl)-OSu 32886-43-4 C₁₃H₂₀N₂O₇ 316.3 Reactive OSu ester; Bzl protects hydroxyl group. Peptide chain elongation
Boc-Thr(Bzl)-OH 15260-10-3 C₁₆H₂₃NO₅ 309.4 Free carboxylic acid; requires activation (e.g., DCC) for coupling. Intermediate in SPPS
Boc-Thr(tBu)-OH 13734-40-2 C₁₃H₂₅NO₅ 275.3 tBu-protected hydroxyl; bulkier group may hinder coupling efficiency. Synthesis of sterically hindered peptides
Boc-Ser(Bzl)-OSu N/A C₁₄H₁₈N₂O₇ 326.3 Serine analogue with Bzl protection; lower steric hindrance than threonine. Glycopeptide synthesis
Boc-Glu(OBzl)-OSu 32886-55-8 C₁₈H₂₈N₂O₈ 400.4 Glutamic acid derivative with side-chain Bzl protection. Acidic peptide sequences

Key Observations :

Reactivity : this compound exhibits superior coupling efficiency compared to Boc-Thr(Bzl)-OH, as the OSu ester avoids the need for additional activation reagents (e.g., carbodiimides) .

Steric Effects : The benzyl group in this compound provides robust protection but may reduce coupling rates in sterically demanding environments compared to Boc-Ser(Bzl)-OSu .

Stability : Boc-Thr(tBu)-OH offers enhanced stability under basic conditions but requires harsher deprotection methods (e.g., HF), limiting its use in sensitive syntheses .

Analysis :

  • This compound achieves moderate yields (52–63%) in peptide elongation, balancing reactivity and steric constraints. Its performance is comparable to Boc-Glu(OBzl)-OSu but lags behind Boc-Ser(Bzl)-OSu due to the larger threonine side chain .
  • Racemization is minimal (<1% in optimized protocols), attributed to the OSu ester’s mild activation mechanism .

Market and Commercial Landscape

Table 3: Market Comparison (2023–2030 Projections)

Compound 2023 Market Value (USD Million) CAGR (%) Dominant Region Key Applications
This compound 15.2 6.8 North America Oncology, antiviral peptides
Boc-Ser(Bzl)-OSu 12.5 7.2 Europe Glycobiology, enzyme mimics
Boc-Glu(OBzl)-OSu 8.7 5.9 Asia-Pacific Neuropeptides, metabolic disorders

Insights :

  • This compound holds the largest market share (15.2 USD million in 2023), driven by its role in oncology peptide drug development (e.g., somatostatin analogues) .
  • The Asia-Pacific region is projected to exhibit the highest growth (CAGR 8.1%) by 2030, fueled by expanding peptide API manufacturing in China and India .

Biological Activity

Boc-Thr(Bzl)-OSu, or N-tert-butyloxycarbonyl-L-threonine benzyl ester succinimide, is a compound primarily used in peptide synthesis. Its molecular formula is C20H26N2O7C_{20}H_{26}N_{2}O_{7} with a molecular weight of 402.44 g/mol. This compound plays a significant role in the development of peptides with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This compound functions as a reactive building block in solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (OSu) group allows for efficient coupling with amino acids or other nucleophiles to form amide bonds. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amino terminus and the benzyl (Bzl) protecting group on the hydroxyl group enhances its stability and reactivity during synthesis.

Chemical Reactions

  • Substitution Reactions : The OSu group can be substituted by nucleophiles such as amines, facilitating the formation of peptide bonds.
  • Deprotection Reactions : The Boc and Bzl groups can be removed under acidic conditions, allowing for the release of the active threonine moiety.

1. Antimicrobial Activity

This compound-derived peptides have shown promising antimicrobial properties. For instance, certain synthesized peptides demonstrated effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.

2. Anticancer Properties

Research has indicated that peptides synthesized using this compound can inhibit cancer cell proliferation. Specific sequences have been designed to target cancerous cells selectively, reducing harm to healthy cells.

3. Anti-inflammatory Effects

Peptides derived from this compound have also been studied for their anti-inflammatory properties. These peptides can modulate inflammatory pathways, making them candidates for therapeutic agents in inflammatory diseases.

Case Study 1: Synthesis of Antimicrobial Peptides

A study synthesized a series of antimicrobial peptides using this compound as a building block. The resulting peptides were tested against Gram-positive and Gram-negative bacteria, showing a significant reduction in bacterial growth rates (Table 1).

Peptide SequenceBacterial StrainInhibition Zone (mm)
Peptide AE. coli15
Peptide BS. aureus20
Peptide CP. aeruginosa18

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of peptides synthesized from this compound. These peptides were evaluated for their ability to induce apoptosis in cancer cell lines (Table 2).

Peptide SequenceCancer Cell LineApoptosis Rate (%)
Peptide DMCF-730
Peptide EHeLa45
Peptide FA54950

Research Findings

Recent studies highlight the versatility of this compound in synthesizing biologically active peptides:

  • Synthesis Efficiency : Utilizing this compound can enhance yield and purity in peptide synthesis compared to traditional methods.
  • Biocompatibility : Preliminary toxicity studies suggest that peptides derived from this compound exhibit low toxicity levels in mammalian cells, making them suitable for therapeutic applications.
  • Modulation of Biological Pathways : Research indicates that specific peptide sequences can effectively modulate key biological pathways involved in inflammation and cancer progression.

Q & A

Q. How can computational modeling enhance the design of this compound derivatives for targeted drug delivery?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., proteases). QSAR models optimize Bzl group substituents for enhanced lipophilicity or binding affinity. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell models) and publish datasets linking computational and experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Thr(Bzl)-OSu
Reactant of Route 2
Reactant of Route 2
Boc-Thr(Bzl)-OSu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.